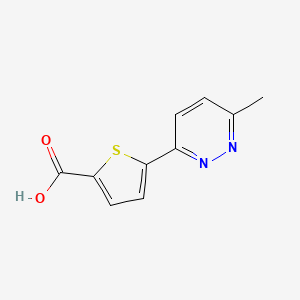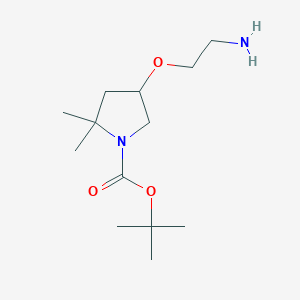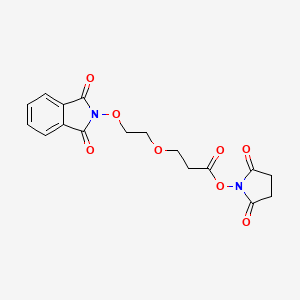
NHPI-PEG1-C2-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs) and has a molecular formula of C17H16N2O8.
Preparation Methods
Synthetic Routes and Reaction Conditions
NHPI-PEG1-C2-NHS ester is synthesized through a series of chemical reactions involving the coupling of N-hydroxyphthalimide (NHPI) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NHPI-PEG1-C2-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Photoredox Reactions: In the presence of a catalytic electron donor-acceptor complex, NHPI esters can undergo decarboxylative reactions.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form amide bonds.
Catalytic Complexes: Such as DIPEA (N,N-diisopropylethylamine) and inorganic carbonates, used in photoredox reactions.
Major Products Formed
Amide Bonds: Formed through substitution reactions with primary amines.
Decarboxylated Products: Formed through photoredox reactions.
Scientific Research Applications
NHPI-PEG1-C2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the modification of biomolecules for various assays and studies.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of specialized reagents and materials for research and development.
Mechanism of Action
The mechanism of action of NHPI-PEG1-C2-NHS ester involves the formation of stable amide bonds through the reaction of its NHS ester group with primary amines. This reaction is facilitated by the presence of a polyethylene glycol (PEG) spacer, which enhances the solubility and stability of the compound. Additionally, NHPI esters can participate in photoredox reactions, generating radicals that can further react with various substrates .
Comparison with Similar Compounds
Similar Compounds
NHPI-PEG2-C2-NHS ester: A non-cleavable 2-unit PEG linker used in similar applications.
Bis-PEG1-NHS ester: Another non-cleavable 1-unit PEG linker used in the synthesis of ADCs.
Uniqueness
NHPI-PEG1-C2-NHS ester is unique due to its specific structure, which includes a single PEG unit and a non-cleavable linker. This structure provides distinct advantages in terms of stability and solubility, making it particularly suitable for use in the synthesis of antibody-drug conjugates.
Properties
Molecular Formula |
C17H16N2O8 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]propanoate |
InChI |
InChI=1S/C17H16N2O8/c20-13-5-6-14(21)18(13)27-15(22)7-8-25-9-10-26-19-16(23)11-3-1-2-4-12(11)17(19)24/h1-4H,5-10H2 |
InChI Key |
OJAHTLFPOOGMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





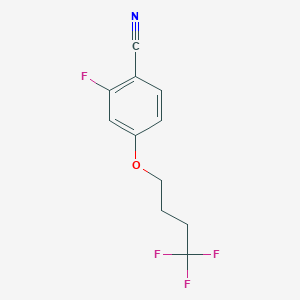
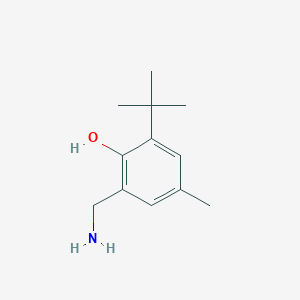
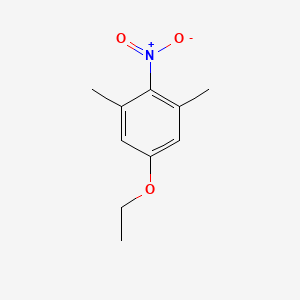
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
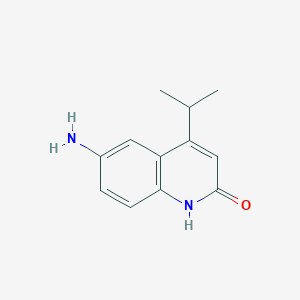
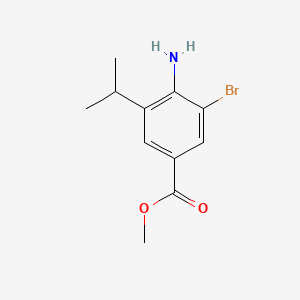
![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
